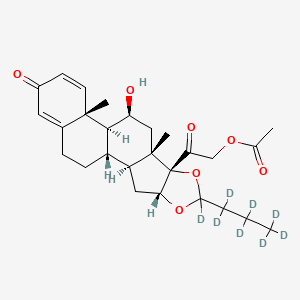

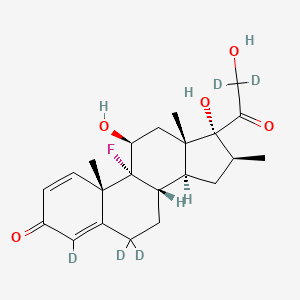

21-Acetyloxy Budesonide-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

21-Acetyloxy Budesonide-d8 is a deuterated derivative of Budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is often used in research settings to study the metabolism and distribution of Budesonide in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Acetyloxy Budesonide-d8 typically involves the deuteration of Budesonide. The process begins with the preparation of Budesonide, which is then subjected to deuterium exchange reactions. The key steps include:

Deuterium Exchange: Budesonide is reacted with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

Acetylation: The deuterated Budesonide is then acetylated using acetic anhydride in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

21-Acetyloxy Budesonide-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

21-Acetyloxy Budesonide-d8 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Budesonide.

Biology: Employed in metabolic studies to understand the biotransformation of Budesonide in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the distribution and elimination of Budesonide in the body.

Industry: Applied in the development of new formulations and drug delivery systems for Budesonide.

Mechanism of Action

The mechanism of action of 21-Acetyloxy Budesonide-d8 is similar to that of Budesonide. It exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The molecular targets include various inflammatory mediators and pathways involved in immune response .

Comparison with Similar Compounds

Similar Compounds

- 6β-Hydroxy 21-Acetyloxy Budesonide-d8

- Budesonide 21-Butyrate

- Budesonide 6-beta-Hydroxy

Comparison

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Compared to other similar compounds, it offers better insights into the pharmacokinetics and metabolism of Budesonide, making it a valuable tool in research .

Properties

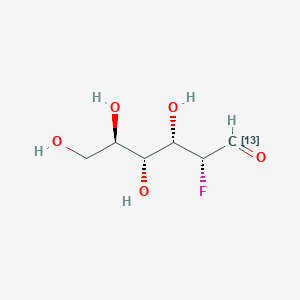

Molecular Formula |

C27H36O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |

InChI Key |

QZIYSFVNRMBENV-FTZHOXAGSA-N |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)